N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride
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Overview
Description
N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound is characterized by the presence of a benzyl group, a methoxy group, and a thiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride typically involves the reaction of appropriate thiazole derivatives with benzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts are employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of thiazole derivatives with biological targets, including enzymes and receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for various chemical syntheses .
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with various biological pathways, modulating their activity. This interaction can lead to the inhibition or activation of specific enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
- N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole
- 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Uniqueness: N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzyl group on the thiazole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H14N2OS/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3 |
InChI Key |
KIMBPGUAODOPBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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